(2R,4R)-1,4-dimethyl-2-piperidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-1,4-dimethyl-2-piperidinecarboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its two chiral centers, making it an interesting subject for stereochemical studies. It is often used as a building block in the synthesis of more complex molecules due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1,4-dimethyl-2-piperidinecarboxylic acid typically involves several steps. One common method starts with the selective esterification of L-aspartic acid to obtain L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate then reacts with acrylate and undergoes an amino protection reaction to generate N-(2-carboalkoxy(aryloxy))ethyl-N-protective group-L-aspartic acid-4-alkyl ester. Subsequent intramolecular ring closing and decarboxylation under alkaline conditions yield ®-N-protective group-4-oxopiperidine-2-formic acid. The carboxyl group is then esterified, followed by selective carbonyl reduction and activation of the hydroxyl group. Finally, a nucleophilic substitution reaction with a methyl metal reagent produces the target compound .
Industrial Production Methods
For industrial production, the method described above can be optimized for large-scale synthesis. This involves using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring environmental friendliness. The process is designed to be scalable, with high selectivity and yield, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-1,4-dimethyl-2-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or tert-butyl hydroperoxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic reagents like methyl metal reagents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
(2R,4R)-1,4-dimethyl-2-piperidinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (2R,4R)-1,4-dimethyl-2-piperidinecarboxylic acid involves its interaction with specific molecular targets. It can act as an agonist or inhibitor, depending on the context. The compound’s effects are mediated through its binding to receptors or enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (2R,4R)-4-Methylpiperidine-2-carboxylic acid
- (2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylic acid
Uniqueness
What sets (2R,4R)-1,4-dimethyl-2-piperidinecarboxylic acid apart from similar compounds is its specific stereochemistry and the presence of two methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(2R,4R)-1,4-dimethylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-6-3-4-9(2)7(5-6)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7-/m1/s1 |
InChI Key |
RZIWEWJJKJVNCK-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.